molecular formula C7H7N3O2 B1330458 Pyridine-2,3-dicarboxamide CAS No. 4663-94-9

Pyridine-2,3-dicarboxamide

Cat. No.: B1330458
CAS No.: 4663-94-9
M. Wt: 165.15 g/mol
InChI Key: CJVCXRMYJNMDTP-UHFFFAOYSA-N
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Description

Pyridine-2,3-dicarboxamide is an organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom this compound features two carboxamide groups attached to the second and third positions of the pyridine ring

Mechanism of Action

Target of Action

Pyridine-2,3-dicarboxamide primarily targets G-quadruplexes (G4s), which are atypical nucleic acid structures involved in basic human biological processes . These structures are regulated by small molecules and are considered to have the best G4 specificity .

Mode of Action

The compound interacts with its targets by adopting a highly beneficial V-shape conformation, which maximizes the interaction with the target G4 . This interaction is significantly controlled by the selection of a solvent .

Biochemical Pathways

The compound affects the pathways related to G4 functions. It can directly damage G4 structures, activate multiple antitumor signaling pathways, including the typical cGAS-STING pathway and AIM2-ASC pathway, trigger a strong immune response, and lead to potent antitumor effects .

Pharmacokinetics

Pyridine scaffolds, in general, have been consistently incorporated in a diverse range of drug candidates approved by the fda (food and drug administration) . This suggests that they likely have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in the stabilization of G4s compared to duplex DNA, with a preference for parallel structures . More interestingly, these ligands showed different capacities to selectively block DNA polymerization in a PCR-stop assay and to induce G4 conformation switches of hybrid h-Telo G4 .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the solvent used. For instance, the detection of Al3+ and Fe3+ ions by nitrobenzoxadiazole bearing pyridine-2,6-dicarboxamide based chemosensors was found to be significantly controlled by the selection of a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,3-dicarboxamide typically involves the reaction of pyridine-2,3-dicarboxylic acid with ammonia or amine derivatives. One common method is the direct amidation of pyridine-2,3-dicarboxylic acid using ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The choice of solvents and purification techniques, such as crystallization or chromatography, also plays a crucial role in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: Pyridine-2,3-diamine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine-2,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as an enzyme inhibitor or as a building block for designing biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and sensors, due to its ability to form stable complexes with metal ions.

Comparison with Similar Compounds

Pyridine-2,3-dicarboxamide can be compared with other pyridine dicarboxamide derivatives, such as pyridine-2,4-dicarboxamide, pyridine-2,5-dicarboxamide, and pyridine-2,6-dicarboxamide. Each of these compounds has unique properties and applications:

    Pyridine-2,4-dicarboxamide: Known for its use in coordination chemistry and as a building block for pharmaceuticals.

    Pyridine-2,5-dicarboxamide: Studied for its potential in materials science and as a ligand in metal-organic frameworks.

    Pyridine-2,6-dicarboxamide: Widely used in the synthesis of coordination complexes and as a stabilizer for reactive species.

This compound stands out due to its specific positioning of carboxamide groups, which influences its reactivity and coordination behavior, making it a valuable compound in various research fields.

Properties

IUPAC Name

pyridine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVCXRMYJNMDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342133
Record name Pyridine-2,3-dicarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-94-9
Record name 2,3-Pyridinedicarboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,3-dicarboxamide
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Record name Pyridine-2,3-dicarboxamide
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Synthesis routes and methods I

Procedure details

Pyridine diamide 6 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.010 mol), 2-chloro-N,N-dibutylacetamide (0.030 mol), diisopropylethylamine (0.030 mol) and dimethoxyethane (30 mL). The product was isolated from the methylene chloride extraction of the acidic aqueous layer. The product was made basic by extraction with aqueous NaOH. The organic solution was concentrated, and the residue was distilled (150°-200° C., 0.10 mm) to afford 3.6 g of product.
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Synthesis routes and methods II

Procedure details

Pyridine diamide 2 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.015 mol), 2-chloro-N,N-diethylacetamide (0.045 mol), diisopropylethylamine (0.060 mol) and dimethoxyethane (25 mL). The product was isolated from the methylene chloride extraction of the basic aqueous layer. The residue was distilled (140° C., 0.10 mm) to afford 3.7 g of pure product.
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Synthesis routes and methods III

Procedure details

Pyridine diamide 4 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.011 mol), 2-chloro-N-(1,1,3,3,-tetramethylbutyl)acetamide (0.033 mol), diisopropylethylamine (0.025 mol) and dimethoxyethane (25 mL). The product was isolated from the methylene chloride extraction of the acidic aqueous layer. The product was made basic by extraction of the methylene chloride solution with aqueous NaOH. The methylene chloride solution was concentrated, and the residue was distilled (150° C., 0.03 mm) to afford 3.7 g of pure product.
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0.011 mol
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Synthesis routes and methods IV

Procedure details

Pyridine diamide 3 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.015 mol), 2-chloro-N,N-dihexylacetamide (0.048 mol), diisopropylethylamine (0.033 mol) and dimethoxyethane (25 mL). The product was isolated from a heptane extraction of the acidic aqueous layer. The product was made basic by extraction with aqueous NaaOH. The organic solution was concentration, and the residue was distilled (200° C., 0.05 mm) to afford 6.1 g of pure product.
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0.015 mol
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Synthesis routes and methods V

Procedure details

Pyridine diamide 7 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.013 mol), 2-chloro-N,N-diisopropylacetamide (0.038 mol), diisopropylethylamine (0.038 mol) and dimethoxyethane (25 mL). The product was isolated from both the methylene chloride extraction of the acidic aqueous layer and the heptane extraction of the basic layer in about equal amounts. Mass spectral analysis of the two layers showed the material in the heptane layer to be of greater purity. The residue from the heptane layer was distilled (150° C., 0.05 mm) to afford 2.2 g of product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,3-dicarboxamide
Reactant of Route 2
Pyridine-2,3-dicarboxamide
Reactant of Route 3
Pyridine-2,3-dicarboxamide
Reactant of Route 4
Pyridine-2,3-dicarboxamide
Reactant of Route 5
Pyridine-2,3-dicarboxamide
Reactant of Route 6
Pyridine-2,3-dicarboxamide

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